molecular formula C5Cl4FN B1317260 2,3,5,6-Tetrachloro-4-fluoropyridine CAS No. 34415-32-2

2,3,5,6-Tetrachloro-4-fluoropyridine

Cat. No. B1317260
CAS RN: 34415-32-2
M. Wt: 234.9 g/mol
InChI Key: KZLNLWPRWHPFEE-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-fluoropyridine is a chemical compound with the molecular formula C5Cl4FN. It belongs to the class of perhalogenated heterocyclic compounds and finds broad applications in various fields of chemistry . The compound’s structure consists of a pyridine ring with chlorine and fluorine substituents at specific positions.

  • Synthesis Analysis

    • Synthesizing 2,3,5,6-Tetrachloro-4-fluoropyridine involves various strategies. One approach is the reaction of pentachloropyridine with appropriate nucleophiles. The synthetic approaches have been described in the literature, but a comprehensive review covering both synthesis and reactivity is still lacking .
    • Another study demonstrated nucleophilic substitution of pentafluoropyridine with a wide range of nucleophiles, resulting in 4-substituted 2,3,5,6-tetrafluoropyridine derivatives .
  • Molecular Structure Analysis

    • The molecular formula of 2,3,5,6-Tetrachloro-4-fluoropyridine is C5H3Cl4FN .
  • Chemical Reactions Analysis

    • 2,3,5,6-Tetrachloro-4-fluoropyridine can participate in various reactions due to its electron-deficient nature. For example, it reacts with nucleophiles, leading to mono-, di-, tri-, tetra-, and penta-substituted pyridine derivatives, fused heterocyclic compounds, and other useful organic compounds .
    • Under basic conditions, it can undergo heterolytic C2-H bond cleavage, forming carbene intermediates that subsequently eliminate fluorine ions .
  • Scientific Research Applications

    Synthesis and Structure Exploration

    Research has explored the synthesis and structural properties of various fluoropyridines, including compounds similar to 2,3,5,6-tetrachloro-4-fluoropyridine. For instance, the synthesis of 2,4,6-triazidopyridines, which could potentially include derivatives of 2,3,5,6-tetrachloro-4-fluoropyridine, was studied to understand the reactivity and structural parameters of azide groups in these pyridines (Chapyshev et al., 2014). Additionally, studies on the synthesis of fluorinated pyridines, including methods like the Balz-Schiemann reaction, contribute to the understanding of the chemical pathways to produce such compounds (Matsumoto et al., 1984).

    Reactivity and Nucleophilic Substitution

    Research on the reactivity of various fluoropyridines, including 2,3,5,6-tetrachloro-4-fluoropyridine, has been conducted to understand their behavior in chemical reactions. A study on the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide, for instance, sheds light on the factors influencing the rates of nucleophilic aromatic substitutions, which could be relevant for compounds like 2,3,5,6-tetrachloro-4-fluoropyridine (Schlosser & Rausis, 2005).

    Pharmaceutical Research and Imaging Applications

    Although specific studies directly involving 2,3,5,6-tetrachloro-4-fluoropyridine in pharmaceutical research are limited, the broader class of fluoropyridines has been investigated for potential applications. For instance, fluorine-18 labeled fluoropyridines, which might include derivatives similar to 2,3,5,6-tetrachloro-4-fluoropyridine, have been used in Positron Emission Tomography (PET) imaging, highlighting their potential in medical diagnostics (Carroll et al., 2007).

    Advanced Chemical Synthesis

    Studies have also explored the use of compounds like 2,3,5,6-tetrachloro-4-fluoropyridine in advanced chemical synthesis. For example, research into the regiochemical flexibility of 2,3,5-trihalopyridines, which could be extrapolated to tetrachloro-fluoropyridines, demonstrates the potential for selective functionalization at specific positions on the pyridine ring, leading to the creation of new chemical structures valuable for pharmaceutical research (Bobbio & Schlosser, 2001).

    properties

    IUPAC Name

    2,3,5,6-tetrachloro-4-fluoropyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5Cl4FN/c6-1-3(10)2(7)5(9)11-4(1)8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KZLNLWPRWHPFEE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5Cl4FN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90535331
    Record name 2,3,5,6-Tetrachloro-4-fluoropyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90535331
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    234.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,3,5,6-Tetrachloro-4-fluoropyridine

    CAS RN

    34415-32-2
    Record name 2,3,5,6-Tetrachloro-4-fluoropyridine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=34415-32-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2,3,5,6-Tetrachloro-4-fluoropyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90535331
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    RDJ Froese, GT Whiteker, TH Peterson… - The Journal of …, 2016 - ACS Publications
    The Halex reaction of pentachloropyridine with fluoride ion was studied experimentally and computationally with a modified ab initio G3MP2B3 method. The G3 procedure was altered, …
    Number of citations: 18 pubs.acs.org

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